Aldometanib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aldometanib is a novel aldolase inhibitor that has garnered significant attention for its ability to activate lysosomal adenosine monophosphate-activated protein kinase (AMPK). This compound mimics glucose starvation, leading to various beneficial metabolic effects, including increased insulin sensitivity, lowered blood glucose levels, and decreased hepatic steatosis and fibrosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aldometanib involves the inhibition of aldolase, a key enzyme in the glycolytic pathway. The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed through extensive research and collaboration between various scientific teams .

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure the purity and efficacy of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Aldometanib primarily undergoes inhibition reactions where it competes with fructose-1,6-bisphosphate for binding to aldolase at the lysosomal membrane . This inhibition leads to the activation of AMPK, which is a central regulator of energy homeostasis in cells .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts that facilitate the inhibition of aldolase . The conditions typically involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .

Major Products Formed: The major product formed from the reaction of this compound with aldolase is the activation of lysosomal AMPK, which subsequently leads to various downstream metabolic effects .

Wissenschaftliche Forschungsanwendungen

Aldometanib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of aldolase and its effects on metabolic pathways . In biology, this compound is utilized to investigate the role of AMPK in cellular energy homeostasis and its potential therapeutic applications . In medicine, this compound shows promise in treating metabolic diseases such as diabetes, obesity, and hepatic steatosis . Additionally, its potential to extend lifespan and improve overall health makes it a valuable compound for anti-aging research .

Wirkmechanismus

Aldometanib exerts its effects by inhibiting aldolase, preventing fructose-1,6-bisphosphate from binding to the enzyme at the lysosomal membrane . This inhibition activates lysosomal AMPK, which then phosphorylates and activates various downstream targets involved in energy homeostasis . The activation of AMPK leads to the switching off of ATP-consuming anabolic pathways and the switching on of ATP-generating catabolic pathways, thereby restoring cellular energy balance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Metformin

- AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)

- MK-8722

Uniqueness of Aldometanib: This compound is unique in its ability to specifically activate lysosomal AMPK without affecting other pools of AMPK in the cell . This targeted activation reduces the risk of side effects commonly associated with non-specific AMPK activators . Additionally, this compound’s mechanism of mimicking glucose starvation provides a novel approach to regulating metabolic pathways and treating metabolic diseases .

Eigenschaften

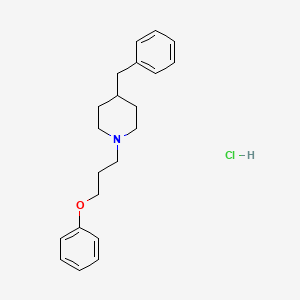

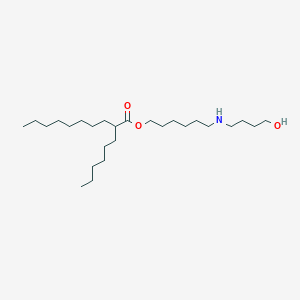

Molekularformel |

C27H43Cl2IN2 |

|---|---|

Molekulargewicht |

593.5 g/mol |

IUPAC-Name |

1-[(2,6-dichlorophenyl)methyl]-3-hexadecyl-2-methylimidazol-1-ium;iodide |

InChI |

InChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

QGSVKLIYXRLMTB-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)

![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)

![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)